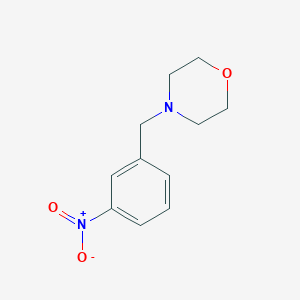

4-(3-Nitrobenzyl)morpholine

概述

描述

2-甲硫基腺苷-5'-O-三磷酸,通常称为 ATP, 2-meS,是腺苷三磷酸 (ATP) 的类似物。在这个化合物中,腺嘌呤碱基 2 位的氢原子被一个甲硫基取代。 这种修饰使 ATP, 2-meS 成为 P2Y 嘌呤受体的强效激动剂,也是可溶性鸟苷酸环化酶的抑制剂 .

准备方法

合成路线和反应条件

ATP, 2-meS 的合成通常涉及通过在腺嘌呤环的 2 位引入一个甲硫基来修饰腺苷三磷酸 (ATP)。这可以通过一系列化学反应来实现,包括亲核取代和甲基化。 反应条件通常需要使用特定的试剂和催化剂,以确保选择性地引入甲硫基,而不会影响 ATP 分子上的其他官能团 .

工业生产方法

ATP, 2-meS 的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率和纯度。这通常包括使用高效液相色谱 (HPLC) 进行纯化和质量控制。 该化合物通常以水溶液的形式保存在低温下,以保持稳定性并防止分解 .

化学反应分析

反应类型

ATP, 2-meS 会发生各种化学反应,包括:

常用试剂和条件

参与 ATP, 2-meS 反应的常用试剂包括 ATP 水解酶等酶以及各种磷酸化试剂。 反应通常在生理条件下进行,pH 值和温度针对酶活性进行了优化 .

形成的主要产物

ATP, 2-meS 水解形成的主要产物是 ADP 和 Pi。 在磷酸化反应中,产物取决于所涉及的特定底物,但通常包括磷酸化中间体和 ADP .

科学研究应用

Medicinal Chemistry

- Anticancer Activity : Research indicates that 4-(3-Nitrobenzyl)morpholine exhibits promising activity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation, suggesting potential as an anticancer agent. The compound's structure allows it to interact with specific biological targets, potentially modulating pathways involved in tumor growth .

- Antimicrobial Properties : Preliminary studies have shown that this compound may possess antimicrobial activities, making it a candidate for developing new antibiotics. Its unique structure could enhance its efficacy against resistant strains of bacteria .

Organic Synthesis

- Catalysis : this compound has been explored as a catalyst in various organic reactions, including Michael additions and nucleophilic substitutions. Its ability to control selectivity in these reactions makes it valuable in synthetic chemistry .

- Building Block for Complex Molecules : The compound serves as an essential intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its functional groups can be modified to create derivatives with enhanced properties or activities .

Case Study 1: Anticancer Research

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values around 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

In another research effort, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, indicating moderate activity. Further modifications to the compound's structure resulted in derivatives with improved antimicrobial properties, showcasing its versatility as a lead compound .

作用机制

ATP, 2-meS 主要通过与 P2Y 嘌呤受体相互作用发挥作用,P2Y 嘌呤受体是一类 G 蛋白偶联受体。 与这些受体结合后,ATP, 2-meS 会激活调节各种生理过程的细胞内信号通路,包括免疫反应和血管张力 . 此外,ATP, 2-meS 会抑制可溶性鸟苷酸环化酶,导致环状鸟苷一磷酸 (cGMP) 水平降低并调节细胞功能 .

相似化合物的比较

类似化合物

腺苷三磷酸 (ATP): ATP, 2-meS 的母体化合物,参与细胞中的能量转移和信号传导.

2-氯-ATP: 另一个 ATP 类似物,在 2 位具有氯原子,用于类似的研究应用.

2-叠氮-ATP: 一个 ATP 类似物,在 2 位具有叠氮基团,通常用于光亲和标记研究.

ATP, 2-meS 的独特性

ATP, 2-meS 的独特性在于其在 2 位用甲硫基进行的特定修饰,这赋予了其独特的生物活性,例如 P2Y 嘌呤受体的强效激动作用和可溶性鸟苷酸环化酶的抑制作用。 这些特性使 ATP, 2-meS 成为研究嘌呤能信号传导和相关治疗应用的宝贵工具 .

生物活性

4-(3-Nitrobenzyl)morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, identified by the CAS number 123207-57-8, exhibits various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

- Molecular Formula : C11H14N2O3

- Molecular Weight : 222.24 g/mol

- IUPAC Name : 4-[(3-nitrophenyl)methyl]morpholine

Biological Activity Overview

This compound has been evaluated for several biological activities, including:

-

Antimicrobial Activity :

- Studies have indicated that morpholine derivatives, including this compound, possess significant antimicrobial properties. These compounds are effective against various bacterial strains, suggesting their potential as therapeutic agents in treating infections.

- Antitumor Activity :

Antimicrobial Evaluation

A study conducted by Lan et al. (2020) evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound. The results demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antitumor Mechanisms

A study focusing on similar morpholine derivatives highlighted their potential in cancer therapy. The compound was shown to induce apoptosis in HepG2 liver cancer cells by activating caspase pathways and altering the expression of Bcl-2 family proteins .

| Treatment Concentration (µM) | % Cell Viability | Caspase-3 Activity (Relative Units) |

|---|---|---|

| Control | 100 | 1 |

| 2 µM | 75 | 1.5 |

| 4 µM | 50 | 2 |

| 8 µM | 25 | 3 |

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to increased caspase-3 activity and altered expression of pro-apoptotic and anti-apoptotic proteins.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the S phase, inhibiting cell proliferation.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Reports indicate that handling this compound requires precautions to avoid skin and eye contact due to its potential irritant properties. Further toxicological studies are necessary to evaluate its safety profile comprehensively.

属性

IUPAC Name |

4-[(3-nitrophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)11-3-1-2-10(8-11)9-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORMTYLSFKKOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354812 | |

| Record name | 4-(3-nitrobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123207-57-8 | |

| Record name | 4-(3-nitrobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。